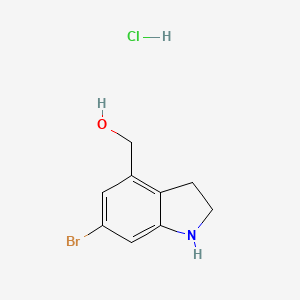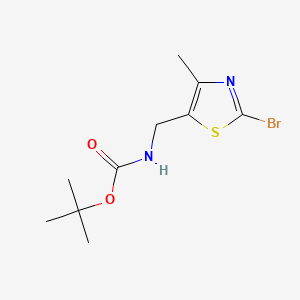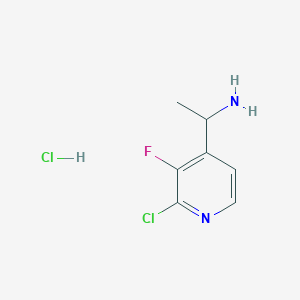![molecular formula C13H15BrN2O3 B13502895 tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate: is a complex organic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate typically involves multi-step organic reactions. One common approach is the bromination of a furo[2,3-b]pyridine derivative, followed by the introduction of the tert-butyl carbamate group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like alkyl halides or aryl boronic acids in the presence of palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of furo[2,3-b]pyridine derivatives with biological targets. Its bromine atom can be replaced with radioactive isotopes for imaging studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[2,3-b]pyridine core play crucial roles in binding to these targets, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for specific interactions and modifications, making it a versatile building block in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H15BrN2O3 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromofuro[2,3-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-10-5-8-4-9(14)6-15-11(8)18-10/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
ZIMWEWXBLBITQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


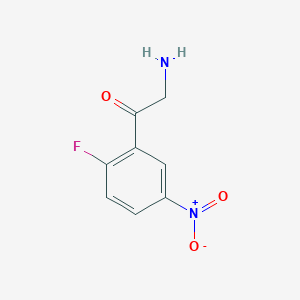
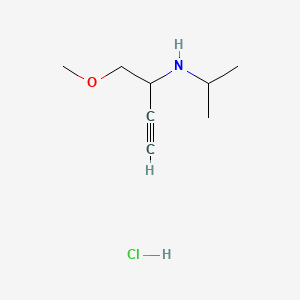
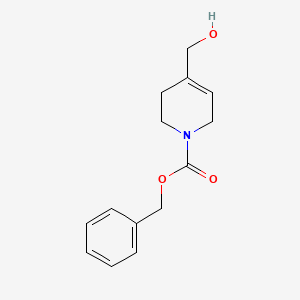
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
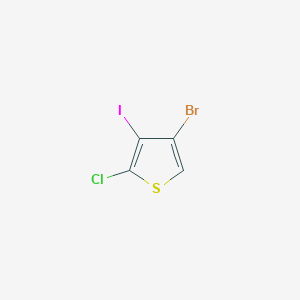
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
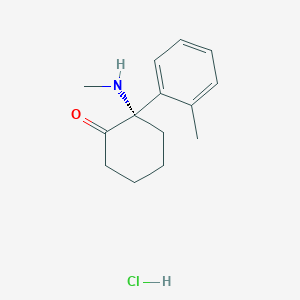
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
